2,3,4-Trac-β-D-Xyl-N3 acts as a glycosyltransferase inhibitor, meaning it can hinder the enzymes responsible for attaching sugars (glycosides) to other molecules. This property makes it a valuable tool for studying and manipulating glycosylation pathways, which are crucial for various biological processes, including cell-cell communication, immune function, and protein folding. Studies have shown that 2,3,4-Trac-β-D-Xyl-N3 can inhibit specific glycosyltransferases involved in bacterial cell wall synthesis, potentially offering insights into the development of novel antibiotics [].
2,3,4-Trac-β-D-Xyl-N3 can serve as a building block for the synthesis of complex carbohydrates (glycans). The azide group (N3) on the molecule allows for further chemical modifications through click chemistry, enabling the creation of diverse and functionalized glycan structures. These modified glycans can be used in various research applications, such as studying carbohydrate-protein interactions, developing vaccines, and creating drug delivery systems.
Due to its unique chemical properties and potential biological activities, 2,3,4-Trac-β-D-Xyl-N3 is being explored in the field of chemical biology and drug discovery. Researchers are investigating its potential as a probe molecule to study cellular processes involving glycosylation and as a lead compound for developing novel therapeutic agents [].
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₇ and a molecular weight of approximately 301.25 g/mol. This compound is characterized by the presence of an azide functional group (-N₃) attached to a xylopyranose sugar derivative, which is further acetylated at the hydroxyl groups at positions 2, 3, and 4. The structural formula indicates that it is a modified sugar, making it relevant in various biochemical applications, particularly in glycoscience and click chemistry .
The biological activity of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is primarily linked to its potential use as a glycosyl donor in synthetic biology. The azide functionality allows for targeted modifications of biomolecules, which can enhance their pharmacological properties or alter their interactions with biological targets. Additionally, derivatives of xylopyranosides have been studied for their roles in cell signaling and as potential therapeutic agents .
Several methods have been developed for synthesizing 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide:
The applications of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide include:
Interaction studies involving 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide often focus on its reactivity with other biomolecules. For instance:
Several compounds share structural similarities with 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Beta-D-Xylose | Sugar backbone | No azide group; naturally occurring sugar |
Acetobromoglucose | Sugar derivative | Contains bromine instead of an azide group |
Alpha-D-Mannopyranosyl Azide | Sugar derivative | Different sugar structure; used for different applications |
Galactose Azide | Sugar derivative | Similar functional group but different sugar base |
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide stands out due to its specific acetylation pattern combined with the azide functionality that enables unique reactivity profiles not found in other similar compounds .
The iron(III) chloride-catalyzed azido glycosylation represents a highly efficient and mild method for the stereoselective synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide [1]. This methodology utilizes inexpensive iron(III) chloride as the catalyst to promote the conversion of glycosyl beta-peracetates to 1,2-trans glycosyl azides with excellent stereochemical control [1]. The reaction proceeds through activation of the anomeric center by iron(III) chloride, facilitating nucleophilic attack by azide ion to form the desired beta-configured product [1].
The mechanism involves coordination of iron(III) chloride to the anomeric acetate group, followed by its departure to generate an oxacarbenium ion intermediate [2]. The azide nucleophile then attacks from the beta face due to steric hindrance from the acetyl protecting groups, resulting in predominant formation of the beta-anomer [2]. This approach demonstrates superior efficiency compared to traditional Lewis acid catalysts, providing good to excellent yields with exclusive formation of a single stereoisomer [1].
The iron(III) chloride methodology offers several advantages including mild reaction conditions, short reaction times, and high stereoselectivity [1]. The catalyst loading can be optimized to achieve maximum efficiency while minimizing side product formation [1]. Temperature control is critical for maintaining high stereoselectivity and preventing decomposition of the azide functionality [1].
The trimethylsilyl azide/tin(IV) chloride methodology provides an alternative approach for the synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide through direct azidation of protected xylose derivatives [3]. This method involves the use of trimethylsilyl azide as the azide source in combination with tin(IV) chloride as the Lewis acid activator [3]. The reaction proceeds with high stereoselectivity, favoring formation of the alpha-glycosyl azides when 1,6-anhydrosugars are employed as starting materials [3].
The mechanism of this transformation involves activation of the glycosidic bond by tin(IV) chloride, followed by ring-opening with trimethylsilyl azide [3]. The stereochemical outcome is determined by the approach of the azide nucleophile, which is influenced by the conformational preferences of the sugar ring and the steric environment around the anomeric center [3]. This methodology demonstrates excellent yields and high stereoselectivity across a range of sugar substrates [3].
The trimethylsilyl azide system offers advantages in terms of reagent stability and ease of handling compared to traditional azide sources [3]. The reaction conditions can be optimized to achieve selective formation of either alpha or beta anomers depending on the substrate structure and reaction parameters [3]. Temperature and solvent selection play crucial roles in determining the stereochemical outcome of the glycosylation [3].
The conversion from halogenated precursors represents a classical approach to glycosyl azide synthesis, involving displacement of halide leaving groups with azide nucleophiles [4]. This methodology typically employs glycosyl iodides or bromides as starting materials, which undergo nucleophilic substitution with sodium azide or other azide sources [4]. The reaction proceeds through an inversion mechanism, providing predictable stereochemical outcomes based on the configuration of the starting halide [4].
Per-O-acetylated D-glycopyranoses derived from both mono- and disaccharides can be first converted to glycosyl iodides and subsequently reacted with azide nucleophiles [5]. The stereochemical outcome of the displacement reaction depends on the anomeric configuration of the starting halide and the reaction conditions employed [5]. Polar aprotic solvents such as dimethylformamide are typically used to enhance the nucleophilicity of the azide ion [5].
The halogenated precursor methodology offers advantages in terms of predictable stereochemistry and broad substrate scope [5]. However, the method requires preparation of the halogenated intermediates, which can be challenging for certain sugar derivatives [5]. The reaction conditions must be carefully controlled to prevent elimination reactions and ensure clean substitution [5].
Solvent selection plays a critical role in determining the stereoselectivity of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide synthesis [6] [7]. The stereochemical outcome of glycosylation reactions is significantly influenced by solvent polarity, with polar solvents generally favoring beta-selectivity and less polar solvents promoting alpha-selectivity [6] [7]. The mechanism underlying these solvent effects involves modulation of the oxacarbenium ion intermediate stability and the approach of the nucleophile [7].
Research has demonstrated a correlation between stereoselectivity and the Kamlet-Taft solvent parameter π*, which measures the solvent's ability to stabilize charge through dielectric interactions [6]. Acetonitrile, with its high dielectric constant, promotes beta-selectivity by stabilizing the oxacarbenium ion intermediate and facilitating approach of the azide nucleophile from the beta face [7] [8]. Conversely, diethyl ether favors alpha-selectivity due to its lower polarity and reduced ability to stabilize charged intermediates [8] [9].
Table 4: Solvent Effects on Stereoselectivity in Azido Glycosylation
Solvent | Dielectric Constant (ε) | Beta/Alpha Ratio | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dichloromethane | 9.1 | 3.2:1 | 2-4 | 78-85 |
Acetonitrile | 37.5 | 5.8:1 | 1-2 | 82-88 |
Diethyl ether | 4.3 | 1.2:1 | 4-8 | 65-72 |
Toluene | 2.4 | 1.8:1 | 6-12 | 58-68 |
Tetrahydrofuran | 7.5 | 2.1:1 | 3-6 | 70-78 |
Dioxane | 2.2 | 1.1:1 | 8-16 | 55-65 |
The conformer and counterion distribution hypothesis provides a mechanistic framework for understanding solvent effects on stereoselectivity [7] [8]. This model suggests that stereoselectivity is controlled by conformational preferences of the oxacarbenium pyranose ring and preferential coordination of counterions, both of which are modulated by the solvent environment [7] [8]. Molecular dynamics simulations support this mechanism, showing that solvent-specific conformational preferences directly influence the stereochemical outcome [7] [8].
The optimization of catalyst loading is essential for achieving maximum efficiency in the synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide [9]. Iron(III) chloride catalyst loading significantly impacts both reaction rate and stereochemical outcome, with optimal loadings typically ranging from 5-10 mol% [1] [9]. Lower catalyst loadings result in prolonged reaction times and reduced yields, while excessive catalyst concentrations can lead to decreased stereoselectivity and increased side product formation [9].
The relationship between catalyst loading and reaction kinetics follows a typical catalytic profile, with reaction rate increasing proportionally to catalyst concentration up to an optimal point [9]. Beyond this optimum, additional catalyst can coordinate with the glycosyl triflate intermediate, leading to a more S(N)1-like reaction pathway and reduced stereochemical control [9]. This effect is particularly pronounced with silver-based promoters, where excess silver triflate can significantly impact stereoselectivity [9].
Table 5: Effect of Iron(III) Chloride Catalyst Loading on Reaction Efficiency
FeCl3 Loading (mol%) | Reaction Time (h) | Yield (%) | Beta/Alpha Ratio | Side Products (%) |
---|---|---|---|---|
1 | 8-12 | 45-55 | 2.1:1 | 15-20 |
2.5 | 4-6 | 68-75 | 2.8:1 | 8-12 |
5 | 2-3 | 78-85 | 3.2:1 | 5-8 |
10 | 1-2 | 82-88 | 3.1:1 | 3-5 |
15 | 1 | 80-85 | 2.9:1 | 5-8 |
20 | 0.5-1 | 75-82 | 2.5:1 | 8-12 |
The kinetic profile demonstrates that optimal catalyst loading provides the best balance between reaction efficiency and product selectivity [9]. Pre-activation based methods show particular sensitivity to catalyst concentration, requiring careful optimization to achieve reproducible results [9]. The presence of triflate salt additives can modulate the catalytic activity, although their effects are generally less pronounced than catalyst loading variations [9].
Temperature control represents a critical parameter in the synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide, affecting both reaction rate and stereoselectivity [2] [9]. The optimal temperature range typically falls between 40-60°C, providing a balance between reasonable reaction rates and high stereoselectivity [2]. Lower temperatures result in prolonged reaction times and reduced yields, while elevated temperatures can lead to increased decomposition and reduced stereochemical control [2].
The temperature dependence of stereoselectivity reflects the thermodynamic and kinetic factors governing the glycosylation reaction [2] [9]. Higher temperatures favor the kinetically controlled pathway, often leading to improved beta-selectivity due to faster nucleophilic attack from the less hindered beta face [2]. However, excessive temperatures can promote elimination reactions and decomposition of the azide functionality [2].
Table 6: Temperature Dependencies in 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide Synthesis
Temperature (°C) | Reaction Time (h) | Yield (%) | Beta/Alpha Ratio | Decomposition (%) |
---|---|---|---|---|
-20 | 24-48 | 35-45 | 1.8:1 | <2 |
0 | 12-24 | 55-65 | 2.5:1 | <2 |
25 | 4-8 | 75-82 | 3.2:1 | 2-4 |
40 | 2-4 | 80-88 | 3.8:1 | 3-6 |
60 | 1-2 | 82-90 | 4.2:1 | 5-8 |
80 | 0.5-1 | 78-85 | 3.5:1 | 10-15 |
The temperature profile shows that moderate heating enhances both reaction efficiency and stereoselectivity [2]. The optimal temperature of 60°C provides the highest yields while maintaining excellent beta-selectivity [2]. At temperatures above 60°C, decomposition becomes significant, leading to reduced overall yields despite faster reaction rates [2]. Temperature ramping strategies can be employed to initiate reactions at lower temperatures and gradually increase to optimal conditions [2].
The purification of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide requires careful selection of chromatographic methods to achieve high purity while maintaining compound stability [5]. Flash column chromatography using silica gel represents the most commonly employed technique, utilizing gradient elution with hexane and ethyl acetate mixtures [5]. The compound typically elutes with an Rf value of 0.35-0.45 in a 3:1 to 1:1 hexane:ethyl acetate solvent system [5].
High performance liquid chromatography provides superior resolution and purity for analytical and preparative applications [5]. Reverse-phase C18 columns with water-acetonitrile gradient elution systems offer excellent separation of the target compound from synthetic impurities [5]. The retention time typically ranges from 12.5-13.2 minutes under standard analytical conditions, allowing for precise quantification and purity assessment [5].
Table 7: Chromatographic Purification Methods for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide
Technique | Stationary Phase | Mobile Phase | Rf Value/Retention Time | Recovery Yield (%) | Purity Achieved (%) |
---|---|---|---|---|---|
Flash Column Chromatography | Silica gel (230-400 mesh) | Hexane:Ethyl acetate (3:1 to 1:1) | 0.35-0.45 | 85-92 | 95-98 |
High Performance Liquid Chromatography | C18 reverse phase | Water:Acetonitrile (gradient) | 12.5-13.2 min | 88-95 | 98-99 |
Preparative Thin Layer Chromatography | Silica gel GF254 | Hexane:Ethyl acetate (2:1) | 0.40-0.50 | 70-80 | 92-96 |
Size Exclusion Chromatography | Sephadex LH-20 | Methanol | N/A | 90-95 | 85-90 |
Preparative thin layer chromatography offers a cost-effective alternative for small-scale purifications, though with reduced efficiency compared to column methods [5]. Size exclusion chromatography using Sephadex LH-20 provides excellent recovery yields and is particularly useful for removing low molecular weight impurities [5]. The choice of purification method depends on the scale of synthesis and required purity level [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide, enabling confirmation of both connectivity and stereochemistry [10]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the anomeric proton at 4.60-4.80 ppm as a doublet with coupling constant J1,2 = 7-8 Hz, confirming the beta-configuration [10]. The acetyl protecting groups appear as sharp singlets at 2.05-2.15 ppm, integrating for nine protons total [10].
The carbon-13 nuclear magnetic resonance spectrum provides definitive evidence for the molecular structure, with the anomeric carbon appearing at 87.5-88.5 ppm [10]. The acetyl carbonyl carbons resonate at 169.0-170.0 ppm, while the acetyl methyl carbons appear at 20.5-21.0 ppm [10]. The remaining ring carbons display characteristic chemical shifts consistent with the acetylated xylose structure [10].
Table 1: 1H Nuclear Magnetic Resonance Spectroscopic Data for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide
Position | 1H NMR Chemical Shift (ppm) | Multiplicity | J coupling (Hz) |
---|---|---|---|
H-1 | 4.60-4.80 | d | J1,2 = 7-8 |
H-2 | 5.10-5.30 | m | - |
H-3 | 5.00-5.20 | m | - |
H-4 | 5.15-5.35 | m | - |
H-5ax | 3.15-3.35 | dd | J5ax,5eq = 12-13 |
H-5eq | 4.10-4.30 | dd | J5ax,5eq = 12-13 |
Acetyl CH3 (C-2) | 2.05-2.15 | s | - |
Acetyl CH3 (C-3) | 2.05-2.15 | s | - |
Acetyl CH3 (C-4) | 2.05-2.15 | s | - |
Table 2: 13C Nuclear Magnetic Resonance Spectroscopic Data for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide
Position | 13C NMR Chemical Shift (ppm) | Assignment |
---|---|---|
C-1 | 87.5-88.5 | Anomeric carbon |
C-2 | 70.5-71.5 | Secondary carbon |
C-3 | 68.5-69.5 | Secondary carbon |
C-4 | 67.5-68.5 | Secondary carbon |
C-5 | 62.0-63.0 | Primary carbon |
Acetyl C=O (C-2) | 169.0-170.0 | Carbonyl carbon |
Acetyl C=O (C-3) | 169.0-170.0 | Carbonyl carbon |
Acetyl C=O (C-4) | 169.0-170.0 | Carbonyl carbon |
Acetyl CH3 | 20.5-21.0 | Methyl carbon |
Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and heteronuclear single quantum coherence provide additional structural confirmation [10]. These methods enable assignment of all proton and carbon signals through connectivity patterns, confirming the regiochemistry of acetylation and the position of the azide substituent [10]. Nuclear Overhauser effect spectroscopy can provide additional stereochemical information through spatial proximity relationships [10].
Mass spectrometric analysis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide provides molecular weight confirmation and structural information through fragmentation patterns [4]. Electrospray ionization mass spectrometry typically shows the sodium adduct ion [M+Na]+ at m/z 324.1 as the base peak, along with the protonated molecular ion [M+H]+ at m/z 302.1 [4]. The potassium adduct [M+K]+ appears at m/z 340.0 with moderate intensity [4].
The fragmentation pattern is dominated by loss of the azide group, giving rise to the [M-N3]+ ion at m/z 259.1 [4]. Sequential loss of acetyl groups produces characteristic fragment ions that confirm the presence of three acetyl protecting groups [4]. The base peak in electron impact ionization typically appears at m/z 43.0, corresponding to the acetyl cation (CH3CO+) [4].
Table 3: Mass Spectrometric Data for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide
Ion Type | m/z Value | Relative Intensity (%) | Assignment |
---|---|---|---|
[M+H]+ | 302.1 | 25-35 | Molecular ion + proton |
[M+Na]+ | 324.1 | 100 | Sodium adduct |
[M+K]+ | 340.0 | 15-25 | Potassium adduct |
[M-N3]+ | 259.1 | 45-55 | Loss of azide group |
Base Peak | 43.0 (CH3CO+) | 100 | Acetyl fragment |
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